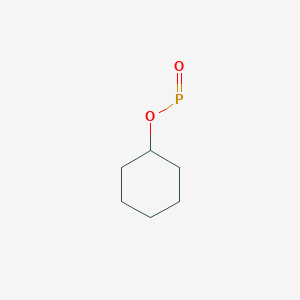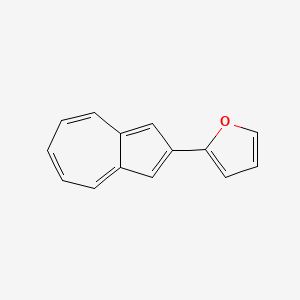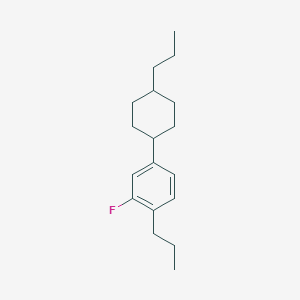![molecular formula C16H34O2Si B12540120 Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane CAS No. 143314-35-6](/img/structure/B12540120.png)
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane is a chemical compound with the molecular formula C14H30O2Si It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an epoxide derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride . The reaction conditions often require low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to avoid impurities that could affect the final product’s performance .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane involves its ability to undergo various chemical reactions, which can be exploited in different applications. The epoxide ring is particularly reactive and can be opened by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane.
Tert-butyl(dimethyl)silyl ether: Another organosilicon compound with similar protective properties for hydroxyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines the protective properties of the tert-butyl(dimethyl)silyl group with the reactivity of the epoxide ring. This combination makes it particularly useful in organic synthesis and material science .
Propriétés
Numéro CAS |
143314-35-6 |
|---|---|
Formule moléculaire |
C16H34O2Si |
Poids moléculaire |
286.52 g/mol |
Nom IUPAC |
tert-butyl-[(3-heptyloxiran-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H34O2Si/c1-7-8-9-10-11-12-14-15(18-14)13-17-19(5,6)16(2,3)4/h14-15H,7-13H2,1-6H3 |
Clé InChI |
GYMOGDBCDCLHMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C(O1)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)



![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
